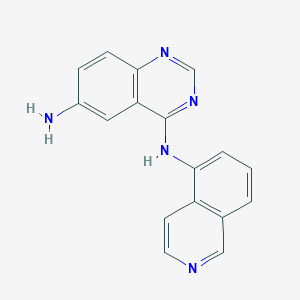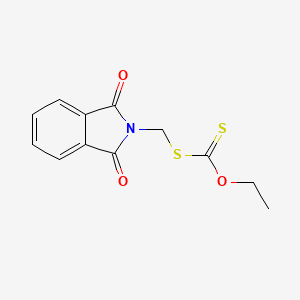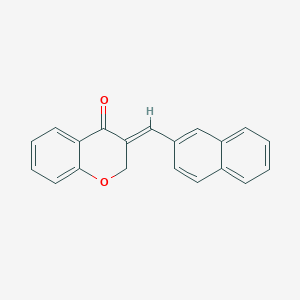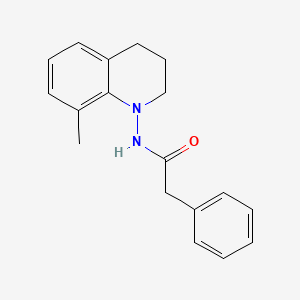
1-(Aminomethyl)-7-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-7-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-iodonaphthalene typically involves the iodination of naphthalene followed by the introduction of the aminomethyl group. One common method is the electrophilic substitution reaction where naphthalene is treated with iodine in the presence of an oxidizing agent to form 7-iodonaphthalene. Subsequently, the aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-7-iodonaphthalene can undergo various chemical reactions including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form 7-aminomethylnaphthalene.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or thiols under basic conditions.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the iodine atom results in 7-aminomethylnaphthalene.
- Substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(Aminomethyl)-7-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a fluorescent probe due to its naphthalene core, which exhibits fluorescence properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-7-iodonaphthalene largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(Aminomethyl)-7-bromonaphthalene
- 1-(Aminomethyl)-7-chloronaphthalene
- 1-(Aminomethyl)-7-fluoronaphthalene
Comparison: 1-(Aminomethyl)-7-iodonaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can result in stronger interactions with biological targets and different reactivity patterns in chemical reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in designing molecules with specific binding properties .
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(7-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2 |
InChI Key |
CXANKBOVBULWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



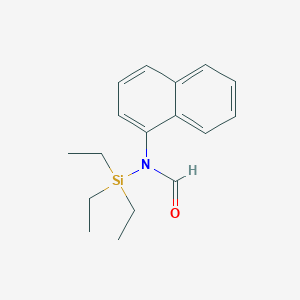

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)



